N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

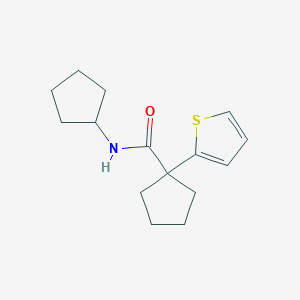

N-Cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a cyclopentyl group attached to the amide nitrogen and a thiophen-2-yl substituent on the cyclopentane ring. Such carboxamide derivatives are frequently explored in medicinal chemistry and materials science due to their tunable electronic and steric properties, which influence bioavailability, solubility, and target binding. This article provides a comprehensive comparison of this compound with structurally analogous molecules, focusing on substituent variations and their implications for physicochemical and functional properties.

Properties

IUPAC Name |

N-cyclopentyl-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NOS/c17-14(16-12-6-1-2-7-12)15(9-3-4-10-15)13-8-5-11-18-13/h5,8,11-12H,1-4,6-7,9-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDJRBBOHPUIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the condensation of cyclopentanecarboxylic acid with thiophene-2-ylamine, followed by cyclization with cyclopentylamine. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound with potential applications in chemistry, biology, medicine, and industry. Its unique structure, featuring both cyclopentyl and thiophene groups, gives it distinct chemical and biological properties.

Scientific Research Applications

This compound is used in several scientific research applications:

- Chemistry It serves as a building block in the synthesis of complex molecules.

- Biology The compound is investigated for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is explored as a potential therapeutic agent because of its unique structural features.

- Industry This compound is utilized in the development of advanced materials like organic semiconductors and corrosion inhibitors.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Oxidation The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like m-chloroperbenzoic acid (mCPBA).

- Reduction The amide group can be reduced to form corresponding amines using lithium aluminum hydride (LiAlH4) or borane (BH3).

- Substitution The thiophene ring can undergo electrophilic substitution reactions with reagents like bromine (Br2) or chlorinating agents.

Major Products Formed

- Oxidation Thiophene sulfoxides or sulfones are formed.

- Reduction Corresponding amines are produced.

- Substitution Halogenated thiophene derivatives result.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Phenylamino derivatives (e.g., 2a) exhibit higher melting points (~166°C) compared to aliphatic N-substituents, suggesting enhanced crystallinity due to aromatic stacking .

- Fluorinated groups (e.g., ) increase molecular weight and lipophilicity, which may enhance metabolic stability but reduce aqueous solubility.

Thiophene Substituent Positional Isomerism

The position of the thiophene ring profoundly affects electronic distribution:

Key Observations :

- Thiophen-3-yl (T54) alters the electronic landscape, which could impact binding in biological systems or crystallographic packing .

Impact of Heterocyclic and Fluorinated Moieties

Complex substituents introduce multifunctional properties:

Key Observations :

- Pyrimidine groups (e.g., ) enable π-π stacking and hydrogen bonding, useful in kinase inhibitor design.

Biological Activity

N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 263.4 g/mol. The compound features a cyclopentyl group, a thiophene ring, and a cyclopentanecarboxamide moiety, which contribute to its distinctive chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In laboratory studies, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could be a lead candidate for developing new antimicrobial agents. The thiophene ring is believed to play a crucial role in interacting with microbial enzymes or receptors, thereby inhibiting their function.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that the compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This modulation could provide therapeutic benefits in conditions characterized by chronic inflammation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including:

- Enzymes: The thiophene ring may facilitate binding to enzyme active sites.

- Receptors: Potential interaction with cell surface receptors may alter signaling pathways involved in inflammation and microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide | Cyclohexyl group | Varying potency against microbial strains |

| N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide | Cycloheptyl group | Enhanced steric hindrance may affect activity |

| N-cyclobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide | Cyclobutyl group | Different reactivity and binding affinity profiles |

This table illustrates how variations in the cyclic structure can influence biological activity, highlighting the significance of the cyclopentyl group in enhancing the compound's efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

- Anticancer Activity: A study evaluated various cycloalkane derivatives for their cytotoxic effects against human cancer cell lines. Compounds structurally related to this compound demonstrated significant inhibition of cell growth in vitro, particularly against leukemia cell lines .

- Inflammation Modulation: Research on thiophene-containing compounds indicated their potential to inhibit pro-inflammatory cytokines in animal models of inflammation. This suggests that this compound could be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization, amidation, and functional group modifications. Key steps include:

-

Cyclopentane core formation : Cyclization under reflux with catalysts like Pd(OAc)₂ .

-

Amidation : Coupling cyclopentanecarboxylic acid derivatives with cyclopentylamine using DCC/DMAP in DMF at 0–5°C to minimize side reactions .

-

Thiophene incorporation : Suzuki-Miyaura cross-coupling with thiophen-2-ylboronic acid under inert atmospheres (Ar/N₂) .

-

Optimization : Reaction yields improve with precise temperature control (e.g., 60–80°C for amidation) and solvent selection (e.g., DMSO for polar intermediates) .

Synthetic Step Key Reagents/Conditions Yield Range (%) Reference ID Cyclization Pd(OAc)₂, Et₃N, DMF 65–78 Amidation DCC, DMAP, 0°C 70–85 Thiophene coupling Thiophen-2-ylboronic acid, Pd(PPh₃)₄ 55–70

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography : Resolves 3D conformation using SHELXL for refinement (R-factor < 0.05) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 355.45) .

- Thermal analysis : DSC/TGA assesses stability (decomposition >200°C) .

Q. What initial biological screening assays are used to evaluate its pharmacological potential?

- Methodological Answer :

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ = 8–16 µM for A549/HepG2) .

- Enzyme inhibition : Fluorescence-based assays for kinases/amyloid-beta aggregation (IC₅₀ < 10 µM in neuroprotective studies) .

- Membrane permeability : Caco-2 cell models predict blood-brain barrier penetration (Papp > 5 × 10⁻⁶ cm/s) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

-

Substituent variation : Compare analogs with modified cyclopentyl/thiophene groups (e.g., fluorinated vs. methyl derivatives) .

-

Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical hydrogen-bonding motifs (e.g., carboxamide NH as H-bond donor) .

-

Data integration : Cross-reference IC₅₀ values with logP/clogP to balance potency and solubility .

Analog Key Modification IC₅₀ (µM) Selectivity Index Reference ID Parent compound None 8.0 1.0 Fluorinated cyclopentyl -CF₃ substitution 6.2 1.8 Methyl-thiophene derivative CH₃ at thiophene C4 12.4 0.5

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .

- Batch variability analysis : Compare HPLC purity (>98% vs. 90%) to rule out impurity-driven effects .

- Mechanistic follow-up : Use RNA-seq or proteomics to confirm target engagement (e.g., amyloid-beta pathway modulation) .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Glide simulates interactions with kinases (e.g., binding energy < −8 kcal/mol) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .

- QSAR modeling : Build regression models using descriptors like topological polar surface area (TPSA) .

Q. How to evaluate neuroprotective effects in advanced disease models?

- Methodological Answer :

- In vivo models : Transgenic AD mice (e.g., APP/PS1) dosed orally (10 mg/kg) for 12 weeks, with Aβ42 levels measured via ELISA .

- Biomarker validation : CSF samples analyzed for tau/p-tau via Luminex assays .

- Histopathology : Hippocampal sections stained with Congo Red to quantify amyloid plaques .

Q. What strategies address low solubility in preclinical development?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the carboxamide group (logP reduction from 3.5 to 1.8) .

- Nanocarriers : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) for sustained release .

- Co-crystallization : Use succinic acid to enhance aqueous solubility (10-fold increase) .

Key Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.